[(3,5-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by the presence of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds, such as:
- (3,5-Difluorophenyl)methylamine : This compound shares a similar difluorophenyl group but differs in the substituent on the nitrogen atom.
- (3,5-Difluorophenyl)methylamine : This compound has a methyl group instead of a pyrazolyl group, leading to different chemical properties and applications.
The uniqueness of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17F2N3 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-14(3-4-18-19)9-17-8-11-5-12(15)7-13(16)6-11/h3-7,10,17H,8-9H2,1-2H3 |
InChI Key |
OYFADAWKBTUXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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